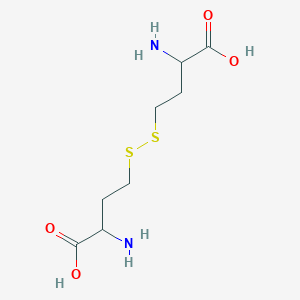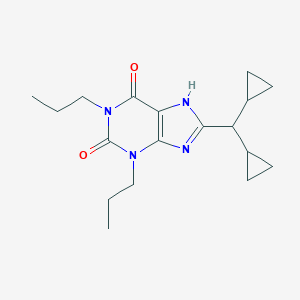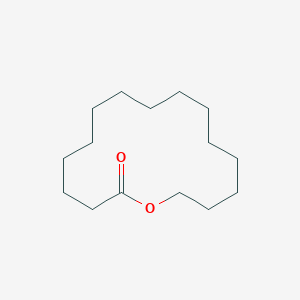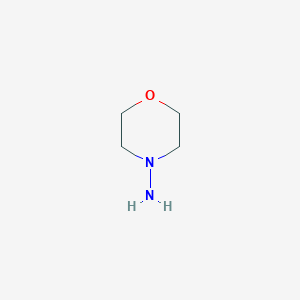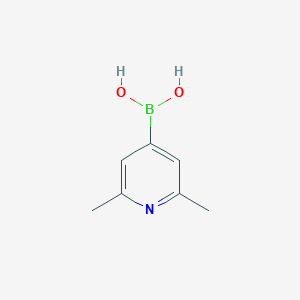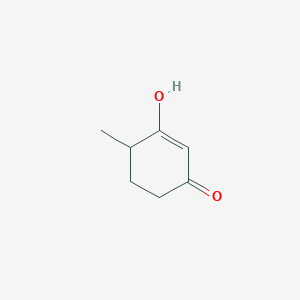
3-Hydroxy-4-methylcyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-methylcyclohex-2-en-1-one is a versatile chemical compound used in diverse scientific studies, offering immense potential for breakthrough research and applications. The molecule contains a total of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic ketone, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-methylcyclohex-2-en-1-one includes a six-membered ring, an aliphatic ketone, and a hydroxyl group . More detailed structural analysis would require specific experimental or computational studies.科学研究应用
Use in the Synthesis of Natural Diterpenoids
Specific Scientific Field
Organic Chemistry
Summary of the Application
This compound is used as a starting material in the total synthesis of natural diterpenoids, specifically (+)-taiwaniaquinone H and (+)-dichroanone .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, in general, the synthesis of diterpenoids involves various organic reactions, including functional group transformations and carbon-carbon bond-forming reactions.
Results or Outcomes
The outcomes of these syntheses are the natural diterpenoids (+)-taiwaniaquinone H and (+)-dichroanone . These compounds have potential applications in medicinal chemistry due to their biological activities.
Use in the Synthesis of Organic Building Blocks
Summary of the Application
This compound is used to synthesize an organic building block, specifically 2-trimethylsilyl-3-methyl-cyclohexenone .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, the synthesis of organic building blocks typically involves various organic reactions, including functional group transformations and carbon-carbon bond-forming reactions.
Results or Outcomes
The outcome of this synthesis is the organic building block 2-trimethylsilyl-3-methyl-cyclohexenone . This compound can be used in further synthetic transformations to create more complex organic molecules.
Use in the Synthesis of Vitamin D Derivatives
Specific Scientific Field
Biochemistry
Summary of the Application
This compound is used in the synthesis of 19-nor-1α, 25-dihydroxyvitamin D (3) derivatives .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, the synthesis of vitamin D derivatives typically involves various organic reactions, including functional group transformations and carbon-carbon bond-forming reactions.
Results or Outcomes
The outcome of this synthesis is the vitamin D derivative 19-nor-1α, 25-dihydroxyvitamin D (3) . This compound has potential applications in medicinal chemistry due to its biological activities.
Use in the Synthesis of Pheromones
Specific Scientific Field
Chemical Ecology
Summary of the Application
This compound is used in the synthesis of the sex pheromone of the Douglas-fir beetle .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, the synthesis of pheromones typically involves various organic reactions, including functional group transformations and carbon-carbon bond-forming reactions.
Results or Outcomes
The outcome of this synthesis is the sex pheromone of the Douglas-fir beetle . This compound has potential applications in pest management and ecological research.
Use in Nut Flavoring
Specific Scientific Field
Food Science
Summary of the Application
This compound is used in nut flavoring .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, in general, flavor compounds are added to food products during processing to enhance their taste and aroma.
Results or Outcomes
The outcome of this application is enhanced nut flavor in food products . This can improve the sensory qualities of these products and increase their appeal to consumers.
Use in the Synthesis of (−)-ar-tenuifolene
Summary of the Application
This compound is used as a starting material in the total synthesis of (−)-ar-tenuifolene, a naturally occurring aromatic sesquiterpene .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, in general, the synthesis of sesquiterpenes involves various organic reactions, including functional group transformations and carbon-carbon bond-forming reactions.
Results or Outcomes
The outcome of this synthesis is the natural sesquiterpene (−)-ar-tenuifolene . This compound has potential applications in medicinal chemistry due to its biological activities.
Use as a Versatile Electrophile
Summary of the Application
This compound is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, in general, these reactions involve the use of this compound as an electrophile to react with various nucleophiles.
Results or Outcomes
The outcomes of these reactions are various organic compounds that can be used in further synthetic transformations to create more complex organic molecules .
属性
IUPAC Name |
3-hydroxy-4-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h4-5,9H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAISPBNIWWZHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one,3-hydroxy-6-methyl-(9CI) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)
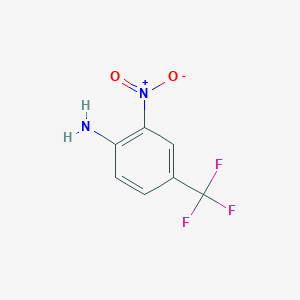
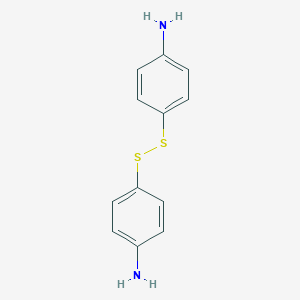
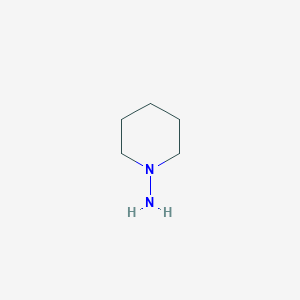
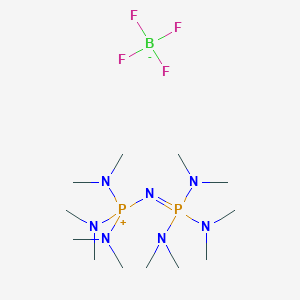
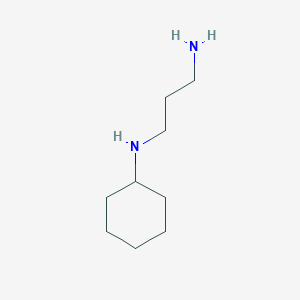
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
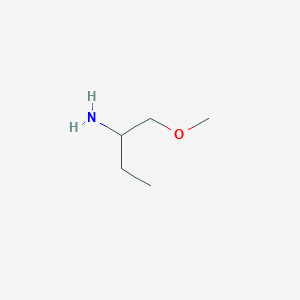
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
